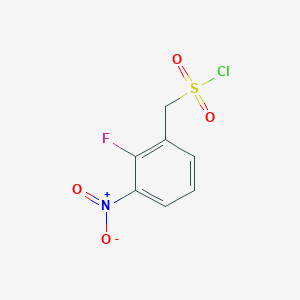

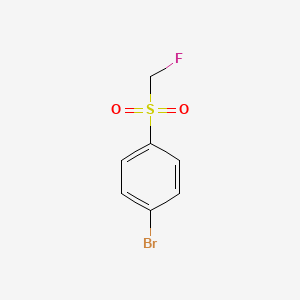

![molecular formula C25H21N5O3S B2476973 2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide CAS No. 892291-74-6](/img/structure/B2476973.png)

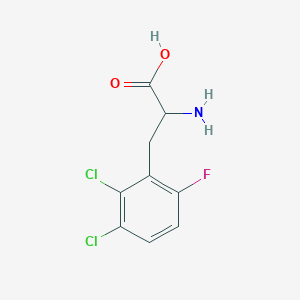

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

- The compound is a heterocyclic molecule with a complex structure.

- It contains a thiadiazole ring fused with a quinazoline ring.

- The presence of benzylamino and methoxybenzyl groups suggests potential pharmacological activity.

Synthesis Analysis

- The synthesis likely involves reactions between starting materials such as N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one.

- Further steps may include hydrazine derivatives and hydrazonoyl chloride reactions.

Molecular Structure Analysis

- The compound’s molecular formula is C~24~H~20~N~6~O~4~S.

- The molecular weight is approximately 488.52 g/mol.

Chemical Reactions Analysis

- The compound may undergo various reactions, including cyclization, substitution, and condensation reactions.

- Detailed mechanisms would require further investigation.

Physical And Chemical Properties Analysis

- Solubility, melting point, and stability data are not available.

- Experimental characterization (NMR, IR, MS) would provide more insights.

科学的研究の応用

Synthesis and Derivative Formation

Research on quinazoline derivatives, such as the compound , primarily focuses on their synthesis and the formation of various derivatives. For example, Ivachtchenko et al. (2002) synthesized new benzimidazo[1,2-c]quinazoline-6(5H)-thiones, indicating a broader exploration in the quinazoline category for potential drug precursors (Ivachtchenko, Kovalenko, & Drushlyak, 2002). Similarly, Archana et al. (2002) synthesized a series of thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones, showcasing the diversity in quinazoline synthesis and their potential applications (Archana, Srivastava, & Kumar, 2002).

Antimicrobial and Antitumor Activities

Several studies have explored the antimicrobial and antitumor properties of quinazoline derivatives. Gupta and Chaudhary (2012) investigated the antimicrobial activities of thiazolo and thiazino benzo[h]quinazolines, highlighting their promising antimicrobial properties (Gupta & Chaudhary, 2012). Wu and Zhang (2016) assessed the antitumor activities of substituted 5H-benzo[i][1,3,4]thiadiazolo[3,2-a]quinazoline-6,7-diones on human cancer cell lines, indicating their potential as cytotoxic agents (Wu & Zhang, 2016).

Antibacterial Evaluation

The antibacterial properties of quinazoline derivatives have also been a subject of interest. Gineinah (2001) synthesized a series of 3,4-dihydro-4-oxo-1,2,3-benzotriazines, demonstrating their potency as antibacterial agents (Gineinah, 2001). This suggests a potential role for quinazoline derivatives in combating bacterial infections.

Pharmaceutical Development

The synthesis and evaluation of quinazoline derivatives are integral to pharmaceutical development. Hanusek et al. (2001) explored the synthesis of substituted 2-benzoylaminothiobenzamides and their ring closure to quinazoline-4-thiones, contributing to the understanding of quinazoline chemistry in drug development (Hanusek, Hejtmánková, Kubicová, & Sedlák, 2001).

Safety And Hazards

- No specific safety information is provided.

- Standard safety precautions should be followed during handling and experimentation.

将来の方向性

- Investigate the compound’s biological activity against specific targets (e.g., cancer cells).

- Optimize synthesis routes for improved yield and scalability.

- Explore potential applications in drug development.

Please note that additional research and experimental data are necessary to fully understand this compound’s properties and potential applications. 🌟

特性

IUPAC Name |

2-(benzylamino)-N-[(4-methoxyphenyl)methyl]-5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3S/c1-33-19-10-7-17(8-11-19)14-26-22(31)18-9-12-20-21(13-18)28-25-30(23(20)32)29-24(34-25)27-15-16-5-3-2-4-6-16/h2-13H,14-15H2,1H3,(H,26,31)(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTPKKAHJHFPFJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

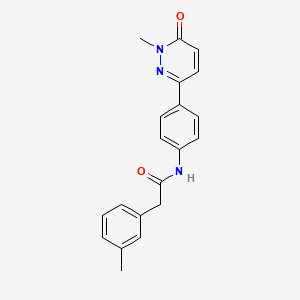

![2-[3-(Difluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2476890.png)

![N-{2-[(4-chlorophenyl)sulfonyl]-4-phenyl-1,3-butadienyl}-N,N-dimethylamine](/img/structure/B2476893.png)

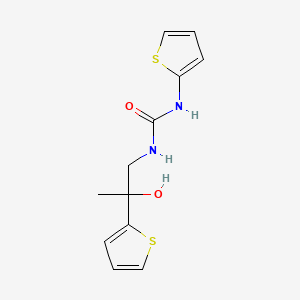

![Ethyl 2-[6-[[2-(2-amino-2-oxoethyl)sulfanylbenzoyl]amino]indazol-1-yl]acetate](/img/structure/B2476895.png)

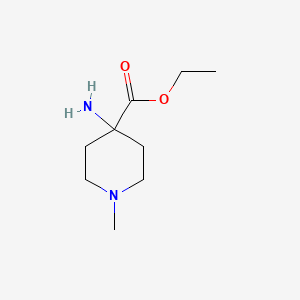

![3-(4-chlorophenyl)-N-cyclopentyl-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2476911.png)